1-(2-Methoxybenzoyl)-3-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Methoxybenzoyl)-3-methylpiperazine” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(N1CCNCC1)C2=CC=CC=C2OC
. This notation provides a way to represent the structure using ASCII characters. It indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)).
安全和危害
作用机制
Target of Action
The primary target of 1-(2-Methoxybenzoyl)-3-methylpiperazine is Bruton’s tyrosine kinase (BTK) . BTK is an important component of antigen-dependent B-cell receptor signaling that regulates B-cell development and maturation . It is also implicated in major processes of B-cell malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia (WM) and other non-Hodgkin lymphomas .
Mode of Action
This compound, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor . It binds to BTK at non-Cys481 amino acids , which is different from the prototypical BTK inhibitor ibrutinib that binds at the C481 residue . This unique binding mechanism helps to overcome resistance due to mutations at the covalent C481 binding site, a common issue with other BTK inhibitors .
Biochemical Pathways
The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This leads to decreased B-cell proliferation and survival, thereby inhibiting the growth of B-cell malignancies .
Result of Action
The inhibition of BTK by this compound leads to decreased B-cell proliferation and survival . This results in the reduction of B-cell malignancies, including CLL/SLL, MCL, WM, and other non-Hodgkin lymphomas . In clinical trials, Pirtobrutinib showed promising efficacy in adult patients with MCL who had previously been treated with a BTK inhibitor .
属性
IUPAC Name |
(2-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCACCCYSPTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。